molecular formula C18H32NO7P B086106 Amprotropine phosphate CAS No. 134-53-2

Amprotropine phosphate

Cat. No. B086106
CAS RN: 134-53-2
M. Wt: 405.4 g/mol
InChI Key: YHASIXBUOZWGHL-UHFFFAOYSA-N
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Description

Amprotropine Phosphate is an anticholinergic compound . Its molecular formula is C18H32NO7P and it has a molecular weight of 405.42 . It is also known as 3-diethylamino-2,2-dimethylpropyl tropate phosphate .


Molecular Structure Analysis

The molecular structure of Amprotropine Phosphate consists of a hydroxymethylbenzeneacetic acid 3-(diethylamino)-2,2-dimethylpropyl ester phosphate (1:1) salt . The percent composition is C 53.33%, H 7.96%, N 3.45%, O 27.62%, P 7.64% .


Physical And Chemical Properties Analysis

Amprotropine Phosphate forms bitter crystals with a melting point of 142-145°C . It is freely soluble in water and slightly soluble in absolute alcohol. It is insoluble in chloroform and ether .

Scientific Research Applications

  • Thyroid-Stimulating Hormone and Cyclic AMP : A study found that thyroid-stimulating hormone (TSH) stimulates the formation of inositol phosphates as well as cyclic AMP in thyroid cells (Field, Ealey, Marshall, & Cockcroft, 1987).

  • Biological Aging and Biomarker Composites : Research highlighted the complexity in measuring biological aging, noting low agreement between different measures including telomere length, epigenetic clocks, and biomarker composites (Belsky et al., 2017).

  • Cyclic AMP and Inositol Phosphate in the Brain : Another study explored the effects of thyrotropin-releasing hormone on cyclic AMP and inositol phosphates in various rat brain regions (Iriuchijima & Mori, 1989).

  • Role of Cyclic AMP in Biological Processes : The biological role of cyclic AMP, a second messenger in hormone effects, was discussed, indicating its involvement in various metabolic effects (Sutherland, Robison, & Butcher, 1968).

  • Activation of Phosphoprotein Phosphatase by Cyclic AMP : Research on toad bladder suggested that cyclic AMP activates a membrane-bound phosphoprotein phosphatase, which might be linked to the physiological effects of antidiuretic hormone (Delorenzo & Greengard, 1973).

  • Profiling Phosphate Metabolites in Glioma Rats : A study developed a method for profiling phosphate metabolites, important in understanding many biological processes and drug mechanisms, using a novel derivatization strategy (Sheng et al., 2021).

  • Glyphosate and Phosphate Fertilization : The relationship between glyphosate and phosphate fertilizer application and its impact on surface water runoff contamination was examined (Sasal et al., 2015).

properties

IUPAC Name

[3-(diethylamino)-2,2-dimethylpropyl] 3-hydroxy-2-phenylpropanoate;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.H3O4P/c1-5-19(6-2)13-18(3,4)14-22-17(21)16(12-20)15-10-8-7-9-11-15;1-5(2,3)4/h7-11,16,20H,5-6,12-14H2,1-4H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHASIXBUOZWGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148-32-3 (Parent)
Record name Amprotropine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50928381
Record name Phosphoric acid--3-(diethylamino)-2,2-dimethylpropyl 3-hydroxy-2-phenylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amprotropine phosphate

CAS RN

134-53-2
Record name Benzeneacetic acid, α-(hydroxymethyl)-, 3-(diethylamino)-2,2-dimethylpropyl ester, phosphate (1:1) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amprotropine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--3-(diethylamino)-2,2-dimethylpropyl 3-hydroxy-2-phenylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMPROTROPINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6831EK981Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
WP CHAPMAN, EN ROWLANDS… - Journal of the American …, 1950 - jamanetwork.com
… Amprotropine phosphate administered intramuscularly was the only drug which gave a side reaction. The average timethat the drugs were studied was three hours. The route of …
Number of citations: 12 jamanetwork.com
MS Kelkar - Archives Internationales de Pharmacodynamie et de …, 1977 - europepmc.org
… Homatropine methylbromide, mepenzolate methylbromide, amprotropine phosphate and penthienate bromide were ineffective. …
Number of citations: 2 europepmc.org
SM Blaug, MR Gross - Journal of Pharmaceutical Sciences, 1965 - Elsevier
… The same problem was encountered with amprotropine phosphate and all three of the … , and atropine sulfate and amprotropine phosphate were esters containing tertiary amino groups. …
Number of citations: 28 www.sciencedirect.com
HA Joos - American Journal of Diseases of Children, 1950 - jamanetwork.com
… Amprotropine phosphate and adiphenine hydrochloride 3a act more selectively to relax smooth muscle directly rather than by a parasympathetic blocking effect. Undesirable side …
Number of citations: 8 jamanetwork.com
WR Deaton Jr, HH Bradshaw - Gastroenterology, 1951 - Elsevier
… Syntropan (amprotropine phosphate) and Urecholine (urethane of beta-methyl-choline chloride) gave complete relief of the spasm, and allowed prompt evacuation of the stomach. The …
Number of citations: 4 www.sciencedirect.com
WM Grant - JAMA, 1969 - jamanetwork.com
Glaucoma, whether spontaneous or drug-induced, is caused in nearly all instances by abnormal resistance to outflow of aqueous humor to the veins on the outer surface of the eye. …
Number of citations: 33 jamanetwork.com
P Kristensen - Acta ophthalmologica, 1968 - Wiley Online Library
… Syntropan (amprotropine phosphate) was used as mydriatic. Such a rise in pressure, which was not recorded in normal eyes, responded to pilocarpine by a rapid fall. No further …
Number of citations: 31 onlinelibrary.wiley.com
WE Fassett, TS Fuller… - Journal of …, 1969 - Wiley Online Library
… Acetrizoate methylglucamine Adrenalone HCl Aminoacetic acid NF Amprotropine phosphate Antazoline phosphate NF Atropine methylnitrate Bismuth sodium tartrate Calcium …
Number of citations: 8 onlinelibrary.wiley.com
WC WILENTZ - Journal of the American Medical Association, 1949 - jamanetwork.com
… Antispasmotics, such as tincture belladonna, phénobarbital mixture, every four hours, or amprotropine phosphate (syntropan®) tablets or hydrochloride of diphenylacetyl dicthylamino- …
Number of citations: 4 jamanetwork.com
EA Weaver - Analyst, 1963 - pubs.rsc.org
… Table I lists phosphorus values for three reference standards, viz., Syntropan (amprotropine phosphate; 3-diethylarnino-2,2-dimethylpropyl tropate phosphate) triphenylphosphine and tri…
Number of citations: 3 pubs.rsc.org

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